Jangomolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

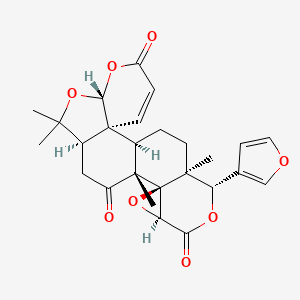

Molecular Formula |

C26H28O8 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |

InChI |

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14-,15-,18-,19+,21-,23-,24-,25-,26+/m0/s1 |

InChI Key |

ZYPFSBYGJYBBBK-CUDNKCDQSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@]37C=CC(=O)O[C@H]7OC6(C)C)C |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Jangomolide: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a novel limonoid, has been identified as a constituent of the plant species Flacourtia jangomas. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation, and a summary of its key chemical data. The isolation workflow is presented to facilitate replication and further investigation of this natural product's therapeutic potential. While specific signaling pathways for this compound are yet to be fully elucidated, this document also explores potential mechanisms of action based on the known biological activities of related limonoids.

Natural Source

This compound is a secondary metabolite isolated from Flacourtia jangomas (Lour.) Raeusch., a small deciduous tree belonging to the Salicaceae family.[1] This plant is found in various parts of the world, including India, Southeast Asia, and East Asia.[1] The primary source of this compound within the plant is the stem and bark.[1]

Isolation of this compound

The following protocol for the isolation of this compound is based on the initial report by Ahmad et al. (1984).

Plant Material Collection and Preparation

Fresh stem and bark of Flacourtia jangomas are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude ethanolic extract is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, containing the less polar compounds including this compound, is separated and concentrated. This fraction is then subjected to repeated column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing the presence of the target compound are combined.

Final purification is achieved by preparative thin-layer chromatography (prep-TLC) to yield pure this compound.

Isolation Workflow Diagram

Caption: Isolation workflow for this compound.

Structural Elucidation and Physicochemical Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data reported for the compound.

| Property | Data |

| Molecular Formula | C₂₆H₃₀O₈ |

| Mass Spectrometry | m/z 470 (M⁺) |

| ¹H NMR (CDCl₃, δ) | 7.42 (m, H-21, H-23), 6.35 (m, H-22), 5.45 (s, H-17), 4.20 (d, J=12Hz, H-1), 4.05 (s, H-15), 3.65 (s, OMe), 2.95, 2.60 (ABq, J=16Hz, H-2), 2.80 (m, H-9), 2.50 (m, H-5), 1.40, 1.20, 1.10, 1.05 (all s, 4 x Me) |

| ¹³C NMR (CDCl₃, δ) | 208.0 (C-3), 174.0 (C-16), 169.5 (C-7), 167.0 (OAc), 143.0 (C-21), 141.0 (C-23), 120.0 (C-20), 110.0 (C-22), 80.0 (C-1), 78.0 (C-17), 71.0 (C-15), 65.0 (C-14), 58.0 (C-5), 52.0 (OMe), 49.0 (C-9), 45.0 (C-13), 39.0 (C-10), 38.0 (C-8), 37.0 (C-4), 35.0 (C-2), 26.0, 22.0, 21.0, 19.0 (4 x Me), 21.0 (OAc) |

| UV (MeOH) λₘₐₓ | 215 nm |

| IR (KBr) νₘₐₓ | 1740, 1720, 1630, 1505, 875 cm⁻¹ |

Putative Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are not yet available, the biological activities of other limonoids provide a basis for hypothesizing potential mechanisms of action. Limonoids are known to possess anti-inflammatory, and anticancer properties. These effects are often mediated through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Limonoids have been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The potential inhibitory effect of this compound on this pathway is depicted below.

Caption: Putative anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathway

Several limonoids have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Specifically, activation of JNK (c-Jun N-terminal kinase) and p38 MAPK, and inhibition of ERK (Extracellular signal-regulated kinase) can lead to apoptosis.

Caption: Hypothetical anticancer signaling of this compound.

Conclusion

This compound represents a novel limonoid with potential for further pharmacological investigation. This guide provides the foundational information regarding its natural source and a detailed protocol for its isolation, which is essential for obtaining the pure compound for biological screening and mechanistic studies. The putative signaling pathways presented here, based on the activities of related compounds, offer a starting point for future research into the specific molecular targets and mechanisms of action of this compound. Further studies are warranted to fully explore the therapeutic potential of this natural product.

References

A Technical Guide to the Biological Activity Screening of Jangomolide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of the isolated compound Jangomolide is currently scarce. This guide provides a comprehensive overview based on the known activities of extracts from its natural source, Flacourtia jangomas, and the general biological activities of its chemical class, limonoids. The experimental protocols and potential signaling pathways described herein are general methodologies and hypothetical frameworks, respectively, intended to guide future research on this compound.

Introduction to this compound

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It has been isolated from the plant Flacourtia jangomas (Lour.) Raeusch, a species known in traditional medicine for various therapeutic uses.[1] The chemical structure of this compound has been elucidated, and its CAS number is 93767-25-0. While the specific bioactivities of this compound are yet to be extensively reported, the extracts of Flacourtia jangomas have demonstrated a range of pharmacological effects, suggesting that this compound may contribute to these activities.

Reported Biological Activities of Flacourtia jangomas Extracts

Extracts from various parts of Flacourtia jangomas, including the fruits, leaves, stem, and roots, have been reported to possess several biological activities. These provide a basis for directing the screening of its isolated constituents like this compound. The primary activities reported include antioxidant, antimicrobial, anti-inflammatory, anti-diabetic, and analgesic effects.[2][3][4]

Table 1: Summary of Quantitative Biological Activity Data for Flacourtia jangomas Extracts

| Extract/Fraction | Assay | Result | Reference |

| Methanolic Fruit Extract | Total Phenolic Content | 20 mg/g (GAE) | [5] |

| Methanolic Fruit Extract | Total Flavonoid Content | 2 mg/g (QE) | |

| Ethanolic Fruit Extract | DPPH Radical Scavenging | 88.65% ± 1.23% inhibition | |

| Ethanolic Fruit Extract | Ferric Reducing Antioxidant Power (FRAP) | 15.24 ± 0.26 mM FeSO₄/100g | |

| Chloroform Seed Fraction | DPPH Radical Scavenging (IC₅₀) | 48.84 µg/mL | |

| Ethyl Acetate (B1210297) Fruit Fraction | Protein Denaturation Inhibition (Anti-arthritic) | 74.28% ± 1.16% at 500 µg/mL | |

| Chloroform Seed Fraction | Protein Denaturation Inhibition (Anti-arthritic) | 79.25% ± 0.83% at 500 µg/mL | |

| Ethyl Acetate Stem Extract | Antibacterial Zone of Inhibition (vs. P. aeruginosa) | 28 mm | |

| Ethyl Acetate Stem Extract | Antibacterial Zone of Inhibition (vs. V. cholerae) | 20 mm |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

Experimental Protocols for Biological Activity Screening

The following are generalized protocols for key in vitro assays relevant to the reported activities of Flacourtia jangomas extracts. These can be adapted for the screening of pure this compound.

3.1. Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well microplate, add 180 µL of a 0.1 mM DPPH solution in methanol to each well.

-

Add 20 µL of the different concentrations of the this compound sample or a positive control (e.g., ascorbic acid) to the wells.

-

For the blank, add 20 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined.

-

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

-

Protocol:

-

Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of the this compound sample.

-

In a 96-well microplate, add 280 µL of the FRAP reagent to each well.

-

Add 20 µL of the different concentrations of the this compound sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve and is expressed as FeSO₄ or Trolox equivalents.

-

3.2. Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

-

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

-

Add the standardized inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

3.3. In Vitro Anti-inflammatory Assays

3.3.1. Inhibition of Protein Denaturation Assay

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin (BSA).

-

Protocol:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of various concentrations of this compound.

-

For the control, 2 mL of distilled water is used instead of the sample.

-

Incubate the mixtures at 37°C for 30 minutes.

-

Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

-

After cooling, measure the absorbance of the solutions at 280 nm or 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100. Diclofenac sodium can be used as a reference standard.

-

Visualizations: Workflows and Potential Signaling Pathways

4.1. General Workflow for Natural Product Screening

The following diagram illustrates a typical workflow for the screening of a natural product like this compound.

4.2. Hypothetical Signaling Pathway: Limonoid-Induced Apoptosis

Limonoids have been shown to induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates this pathway, which could be a potential mechanism of action for this compound, pending experimental validation.

Conclusion and Future Directions

This compound, a limonoid from Flacourtia jangomas, represents a promising candidate for biological activity screening. While direct evidence of its pharmacological effects is limited, the known activities of its source plant provide a strong rationale for investigating its antioxidant, antimicrobial, and anti-inflammatory potential. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically evaluate the bioactivity of this compound, elucidate its mechanism of action, and unlock its potential for therapeutic applications. Future research should focus on the isolation of sufficient quantities of this compound to perform these comprehensive screenings and validate its effects in relevant in vivo models.

References

A Comprehensive Technical Guide to the Discovery and Characterization of Jasplakinolide (Jaspamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasplakinolide (B32604), also known as Jaspamide, is a potent cyclodepsipeptide of marine origin that has garnered significant interest in the scientific community for its profound biological activities.[1][2] First isolated from the marine sponge Jaspis splendens (formerly known as Jaspis johnstoni), this natural product exhibits remarkable antiproliferative, antifungal, and insecticidal properties.[1][3] Its unique mechanism of action, primarily targeting the actin cytoskeleton, has made it a valuable molecular probe for studying cellular processes and a promising lead compound in anticancer drug discovery.[4][5] This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of Jasplakinolide, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Characterization

Isolation and Structure Elucidation

Jasplakinolide was independently discovered and reported by two research groups in 1986 from the marine sponge Jaspis splendens.[1] The structure of this complex molecule was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][6]

Experimental Protocol: Isolation of Jasplakinolide from Jaspis splendens

-

Extraction: Freeze-dried and ground sponge material (Jaspis splendens) is extracted with a methanol-chloroform solvent mixture.[1] The resulting crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.

-

Chromatographic Separation: The biologically active fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic separations. This multi-step process often involves:

-

Vacuum Liquid Chromatography (VLC): Initial fractionation of the extract is performed on a silica (B1680970) gel or C18 reversed-phase column with a gradient of solvents of increasing polarity.[1]

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative and analytical HPLC are used for the final purification of Jasplakinolide. A C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient is commonly employed.[1]

-

-

Purity Assessment: The purity of the isolated Jasplakinolide is confirmed by analytical HPLC and NMR spectroscopy.

Experimental Protocol: Structure Elucidation by NMR Spectroscopy

The definitive structure of Jasplakinolide was determined using a suite of NMR experiments:

-

1D NMR:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

The collective data from these NMR experiments, along with mass spectrometry data to determine the molecular formula, allowed for the unambiguous assignment of the planar structure and relative stereochemistry of Jasplakinolide.[7]

Biological Activity and Mechanism of Action

Jasplakinolide's primary mechanism of action is its potent interaction with the actin cytoskeleton. It is a powerful inducer of actin polymerization and stabilizes pre-existing actin filaments, effectively freezing the dynamic nature of the actin network.[8][9] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cytotoxicity.[4]

Anticancer Activity

Jasplakinolide exhibits potent antiproliferative activity against a wide range of human cancer cell lines.[5] Its cytotoxic effects are largely attributed to its ability to disrupt the actin cytoskeleton, leading to cell cycle arrest and induction of apoptosis.[10]

Table 1: In Vitro Anticancer Activity of Jasplakinolide

| Cell Line | Cancer Type | Activity Metric | Value (nM) | Reference |

| PC-3 | Prostate Carcinoma | IC50 | 35 | [3][8] |

| PC-3 | Prostate Carcinoma | GI50 | 65 | [5] |

| LNCaP | Prostate Carcinoma | GI50 | 41 | [5] |

| TSU-Pr1 | Prostate Carcinoma | GI50 | 170 | [5] |

| 786-0 | Renal Cell Carcinoma | GI50 | 20 | [8] |

| A498 | Renal Cell Carcinoma | GI50 | 30 | [8] |

| HCT-116 | Colorectal Adenocarcinoma | GI50 | 40 | [8] |

| DU-145 | Prostate Carcinoma | GI50 | 30 | [8] |

| CA46 | Burkitt's Lymphoma | IC50 | 10 | [8] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocol: Cytotoxicity Assay (e.g., MTT or SRB Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Jasplakinolide (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[5]

-

Cell Viability Measurement:

-

MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then solubilized and the absorbance is measured.

-

SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, and the total protein content is stained with SRB dye. The bound dye is solubilized, and the absorbance is measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 or GI50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Actin Polymerization

Jasplakinolide binds to filamentous actin (F-actin) with high affinity, competitively with phalloidin (B8060827), with a dissociation constant (Kd) of approximately 15 nM.[3][8][11] It enhances the rate of actin filament nucleation and stabilizes existing filaments.[9]

Experimental Protocol: In Vitro Actin Polymerization Assay

-

Monomeric Actin Preparation: Monomeric actin (G-actin) is purified and stored in a low-salt buffer that prevents polymerization.

-

Fluorescence Labeling: A portion of the G-actin is labeled with a fluorescent probe, such as pyrene. The fluorescence of pyrene-labeled G-actin is significantly enhanced upon its incorporation into F-actin.

-

Polymerization Induction: Polymerization is initiated by adding a polymerization-inducing buffer (containing salts like KCl and MgCl2) to the pyrene-labeled G-actin.

-

Treatment: Different concentrations of Jasplakinolide are added to the reaction mixture.

-

Fluorescence Monitoring: The increase in fluorescence intensity over time is monitored using a fluorometer. A more rapid and greater increase in fluorescence in the presence of Jasplakinolide indicates an enhanced rate of actin polymerization.[12]

Signaling Pathways

While Jasplakinolide's primary target is actin, its downstream effects involve the modulation of signaling pathways related to cell death. Studies have shown that Jasplakinolide induces apoptosis through a caspase-3-like protease-dependent pathway.[13]

References

- 1. New Acyclic Cytotoxic Jasplakinolide Derivative from the Marine Sponge Jaspis splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasplakinolide - Wikipedia [en.wikipedia.org]

- 3. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasplakinolide: An Actin-Specific Reagent that Promotes Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]

- 5. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Jangomolide: A Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, that has been isolated from the plant Flacourtia jangomas.[1] This plant has a history of use in traditional medicine for treating various ailments, suggesting the presence of bioactive constituents. This compound, as one of these constituents, is of interest to researchers for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties and biological activities of this compound, with a focus on data relevant to drug discovery and development. It is important to note that while this compound has been identified in plant extracts with demonstrated biological effects, data on the isolated compound is limited.

Physicochemical Properties

Precise experimental determination of the physicochemical properties of pure this compound is not extensively reported in the available scientific literature. The following table summarizes the computed data available from public chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₈ | PubChem[1] |

| Molecular Weight | 468.5 g/mol | PubChem[1] |

| IUPAC Name | 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione | PubChem[1] |

| Canonical SMILES | CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | PubChem |

| InChI Key | ZYPFSBYGJYBBBK-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 105 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| XLogP3-AA (Computed) | 2.4 | PubChem |

Note: The XLogP3-AA value is a computed prediction of the logarithm of the octanol/water partition coefficient and suggests that this compound has moderate lipophilicity. Experimental verification of this and other properties such as melting point and aqueous solubility is required for a complete physicochemical profile.

Biological Activities and Pharmacological Potential

Direct studies on the biological activities of isolated this compound are scarce. However, extracts of Flacourtia jangomas, in which this compound is a known constituent, have been reported to possess a range of pharmacological properties. These findings suggest potential therapeutic avenues for this compound, although further investigation with the pure compound is necessary to confirm its specific contributions.

| Activity | Plant Part/Extract | Observed Effect | Reference |

| Analgesic | Leaf extract | Significant inhibition of writhing in acetic acid-induced models and increased pain threshold in hot plate tests. | |

| Antidiarrheal | Leaf extract | Significant reduction in the frequency of diarrheal episodes. | |

| Hypoglycemic | Fruit and Seed extracts | Notable reduction in blood glucose levels in oral glucose tolerance tests. | |

| Antimicrobial | Leaf and Root extracts | Activity against various Gram-positive and Gram-negative bacteria. |

It is crucial to emphasize that these activities are attributed to the crude extracts, which contain a complex mixture of phytochemicals, including limonin, flavonoids, and tannins, in addition to this compound. Therefore, the observed effects cannot be solely ascribed to this compound without further bioassay-guided fractionation and testing of the isolated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pure this compound are not available in the literature. However, this section outlines the general methodologies that would be employed for its isolation and the assessment of its biological activities based on standard practices in natural product research.

Isolation of this compound from Flacourtia jangomas

The isolation of this compound typically involves a multi-step process of extraction and chromatographic separation.

-

Plant Material Collection and Preparation: Fresh parts of Flacourtia jangomas (e.g., bark, leaves, or fruits) are collected, authenticated, and dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol (B129727), through methods like maceration or Soxhlet extraction. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (often the less polar fractions like chloroform or ethyl acetate) is subjected to further purification using chromatographic techniques. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane (B92381) and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): For smaller-scale purification.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of the compound to obtain a high degree of purity.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Figure 1: General workflow for the isolation of this compound.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

A stock solution of the isolated this compound is prepared in a suitable solvent (e.g., methanol).

-

Serial dilutions of the this compound solution are prepared to obtain a range of concentrations.

-

A freshly prepared solution of DPPH in methanol is added to each dilution of the sample.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Ascorbic acid or a similar known antioxidant is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a standard animal model to screen for acute anti-inflammatory activity.

-

Laboratory animals (e.g., rats or mice) are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

The test compound (this compound) or the standard drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce inflammation and edema.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been elucidated. However, based on the reported anti-inflammatory properties of Flacourtia jangomas extracts, it can be hypothesized that this compound may interfere with key inflammatory signaling pathways. Many natural products with anti-inflammatory effects are known to inhibit the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory cascade (e.g., cyclooxygenase-2, COX-2). Future research should focus on investigating the effects of pure this compound on these pathways to determine its specific mechanism of action.

Figure 2: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential pharmacological relevance, as suggested by the bioactivities of the plant from which it is derived. However, a significant knowledge gap exists regarding the specific physicochemical properties and biological activities of the pure compound. Future research should prioritize the following:

-

Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the pure compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

Comprehensive Physicochemical Characterization: Experimental determination of key parameters like melting point, solubility, and logP is essential for understanding its drug-like properties.

-

In-depth Biological Evaluation: The isolated this compound needs to be systematically screened against a panel of biological targets to identify its specific activities and determine quantitative measures such as IC₅₀ or EC₅₀ values.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound is critical for understanding its therapeutic potential and for rational drug design.

Addressing these research areas will be instrumental in unlocking the full therapeutic potential of this compound and advancing its development as a potential lead compound for new medicines.

References

Jangomolide: A Spectroscopic and Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jangomolide, a novel limonoid isolated from Flacourtia jangomas. The information presented herein is collated from the foundational study that first characterized this natural product. This document aims to serve as a detailed reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below for clarity and comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental to defining the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| Data not available in search results |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and spectroscopic analysis of this compound, as would be typical for such a natural product.

Isolation of this compound

The isolation of this compound from Flacourtia jangomas is a critical first step. A generalized procedure based on common practices in phytochemistry is as follows:

-

Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of increasing polarity, such as petroleum ether followed by chloroform (B151607) and then methanol.

-

Fractionation: The crude extract is then partitioned between immiscible solvents (e.g., hexane (B92381) and methanol/water) to achieve a preliminary separation of compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to repeated column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) mixtures). Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified by preparative TLC or crystallization to yield pure this compound.

Spectroscopic Analysis

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Additional 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

-

Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent that does not have interfering absorptions.

Visualizing the Workflow

The logical flow of isolating and characterizing a novel natural product like this compound can be represented as a structured workflow.

Technical Whitepaper: A Framework for Assessing Preliminary Cytotoxicity of Novel Compounds on Cancer Cell Lines

Note: Initial literature and database searches for "Jangomolide" did not yield specific data on its cytotoxic properties. Therefore, to fulfill the structural and content requirements of this request, this document will utilize Andrographolide (B1667393) , a well-researched natural diterpenoid lactone, as a representative compound. The data, protocols, and pathways described herein for Andrographolide serve as a template for the type of in-depth analysis required for a novel agent like this compound.

Introduction

The discovery and preclinical evaluation of novel anticancer agents are paramount in the development of new oncologic therapies. A critical initial step in this process is the assessment of a compound's cytotoxicity against various cancer cell lines. This provides fundamental data on dose-dependent efficacy and cellular mechanisms of action. Andrographolide, a bioactive component isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory, anti-angiogenesis, and anticancer properties.[1][2] It serves as an excellent model for illustrating the systematic evaluation of a compound's preliminary cytotoxic profile. This guide outlines the key quantitative data, experimental methodologies, and signaling pathway analyses pertinent to this evaluation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Andrographolide against a panel of human cancer cell lines, as determined by various in vitro studies.

| Cancer Cell Line | Type | IC50 Value | Exposure Time (hours) |

| MCF-7 | Breast Cancer (ER+) | 63.19 ± 0.03 µM | 24 |

| 32.90 ± 0.02 µM | 48 | ||

| 31.93 ± 0.04 µM | 72 | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 30 µM | 48 |

| MDA MB-231 | Triple-Negative Breast Cancer | 4.2 mg/mL (10% Andrographolide) | 24 |

| MDA MB-453 | Triple-Negative Breast Cancer | 3.9 mg/mL (30% Andrographolide) | 24 |

| KB | Oral Cancer | 106 ± 1 µg/ml | 24 |

| A549 | Lung Adenocarcinoma | ~12.5-25 µM | 48 |

| H1299 | Lung Adenocarcinoma | ~12.5-25 µM | 48 |

| Ramos | Lymphoma | 20 µmol/L | 48 |

| Granta | Lymphoma | 40 µmol/L | 48 |

| HF-1 | Lymphoma | 15 µmol/L | 48 |

| SUDHL4 | Lymphoma | 30 µmol/L | 48 |

Data compiled from multiple sources.[3][4][5] Note that values may vary based on specific experimental conditions and assay methods.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of cytotoxic effects. The following sections describe standard protocols used to assess the anticancer properties of Andrographolide.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth phase for experiments.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: A stock solution of Andrographolide is prepared in Dimethyl Sulfoxide (DMSO) and diluted to various working concentrations in a complete culture medium. The cells are then treated with this range of concentrations for specified durations (e.g., 24, 48, 72 hours). Control wells receive medium with DMSO only.

-

MTT Incubation: Following treatment, 20 µl of 5 mg/ml MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Andrographolide at predetermined concentrations (e.g., IC25 and IC50 values) for a specified time, such as 24 hours.

-

Cell Harvesting: After incubation, both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Visualized Workflows and Pathways

General Cytotoxicity Assessment Workflow

The following diagram illustrates a standard workflow for the preliminary in vitro evaluation of a novel anticancer compound.

Caption: Experimental workflow for in-vitro cytotoxicity screening.

Andrographolide-Modulated PI3K/Akt/mTOR Signaling Pathway

Andrographolide has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a known target of Andrographolide.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Andrographolide.

Conclusion

The data presented for the model compound, Andrographolide, demonstrate a systematic approach to characterizing preliminary cytotoxicity. It exhibits dose- and time-dependent cytotoxic effects against multiple cancer cell lines, including breast, oral, and lung cancer. The primary mechanism of action involves the induction of apoptosis, which is mediated through the inhibition of critical cell survival signaling pathways such as PI3K/Akt/mTOR. This comprehensive analysis, combining quantitative viability data with mechanistic assays, provides a robust foundation for further preclinical and clinical development. A similar investigative framework is essential for elucidating the therapeutic potential of novel compounds like this compound.

References

- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Antimicrobial Potential of Jangomolide's Source: A Technical Guide to the Bioactivity of Flacourtia jangomas

For Immediate Release

Visakhapatnam, India - While the precise antimicrobial spectrum of the novel limonoid, Jangomolide, remains to be fully elucidated, a comprehensive review of the scientific literature provides significant insight into the potent and broad-spectrum antimicrobial properties of its natural source, Flacourtia jangomas. This technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the existing data on the antimicrobial activity of various extracts from this promising medicinal plant.

This compound, a limonoid compound, has been isolated from the stem and bark of Flacourtia jangomas, a plant traditionally used in Southeast and East Asia for treating various ailments, including diarrhea and nausea.[1][2] Although quantitative antimicrobial data for the purified this compound is not yet available in published research, numerous studies have demonstrated the significant antibacterial and antifungal efficacy of crude and fractionated extracts from the plant's stem, leaves, and fruit.

Antimicrobial Spectrum of Flacourtia jangomas Extracts

Extracts of Flacourtia jangomas have exhibited inhibitory activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as several fungal strains. The data, primarily from agar (B569324) diffusion and broth dilution methods, indicates a promising potential for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of various Flacourtia jangomas extracts. It is important to note that these values represent the activity of the extracts and not of the isolated compound this compound.

| Extract Type | Microorganism | Test Method | Result (Zone of Inhibition / MIC) | Reference |

| Ethyl Acetate (Stem) | Pseudomonas aeruginosa | Agar Diffusion | 28 mm | [1] |

| Ethyl Acetate (Stem) | Vibrio cholerae | Agar Diffusion | 20 mm | [1] |

| Ethyl Acetate (Stem) | Salmonella typhi | Agar Diffusion | 18 mm | [1] |

| Ethyl Acetate (Stem) | Bacillus megaterium | Agar Diffusion | 17 mm | [1] |

| Ethyl Acetate (Stem) | Staphylococcus aureus | Agar Diffusion | 16 mm | [1] |

| Ethyl Acetate (Stem) | Bacillus polymyxa | Agar Diffusion | 16 mm | [1] |

| Chloroform (Root) | Escherichia coli | Disc Diffusion | 14 ± 0.59 mm | [2] |

| Chloroform (Root) | Bacillus megaterium | Disc Diffusion | 11 ± 0.50 mm | [2] |

| Chloroform (Root) | Shigella shiga | Disc Diffusion | 10 ± 0.50 mm | [2] |

| Chloroform (Root) | Various Bacteria | Broth Dilution | MIC: 0.325 - 5 mg/ml | [2][3] |

| Ethanolic (Leaves) | Bacillus megaterium | Broth Dilution | MIC: 31.25 µg/ml | [3] |

| Ethanolic (Leaves) | Escherichia coli | Broth Dilution | MIC: 125 µg/ml | [3] |

| Ethanolic (Leaves) | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Dilution | MIC: 5 µg/mL | [4] |

| Ethyl Acetate (Stem) | Aspergillus niger | Agar Diffusion | Moderate Inhibition (2-15 mm) | [1] |

| Ethyl Acetate (Stem) | Aspergillus flavus | Agar Diffusion | Moderate Inhibition (2-15 mm) | [1] |

| Ethyl Acetate (Stem) | Trichoderma viridae | Agar Diffusion | Moderate Inhibition (2-15 mm) | [1] |

| Ethyl Acetate (Stem) | Neurospora crassa | Agar Diffusion | Moderate Inhibition (2-15 mm) | [1] |

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the continued investigation of Flacourtia jangomas and its bioactive constituents.

Preparation of Plant Extracts

A general protocol for the preparation of extracts from Flacourtia jangomas involves the following steps:

-

Collection and Identification: Plant materials (stem, leaves, or fruit) are collected and botanically identified.

-

Drying and Pulverization: The collected plant material is shade-dried at room temperature and then ground into a coarse powder.

-

Extraction: The powdered material is subjected to extraction with a solvent of choice (e.g., ethanol, methanol, ethyl acetate, chloroform) typically using a Soxhlet apparatus or maceration for an extended period.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using different solvents of increasing polarity to separate compounds based on their chemical properties.

Antimicrobial Susceptibility Testing

1. Agar Diffusion Method (Disc/Well Diffusion):

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard) is prepared.

-

Plate Preparation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Application of Extract: Sterile filter paper discs impregnated with the plant extract at a specific concentration are placed on the agar surface. Alternatively, wells are cut into the agar and filled with the extract solution.[5]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of growth inhibition around the disc or well is measured in millimeters.[5]

2. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

-

Serial Dilutions: A series of twofold dilutions of the plant extract are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[3]

Visualizing the Path to Discovery

The following diagrams illustrate the general workflow for isolating and screening antimicrobial compounds from natural sources like Flacourtia jangomas, and a conceptual representation of potential antimicrobial mechanisms of action for plant-derived compounds.

Workflow for Isolation and Screening of Antimicrobial Compounds.

Generalized Mechanisms of Action for Plant-Derived Antimicrobials.

Future Directions

The promising broad-spectrum antimicrobial activity of Flacourtia jangomas extracts warrants further investigation. Future research should focus on the isolation and purification of individual bioactive compounds, including this compound, and the determination of their specific minimum inhibitory concentrations against a wide panel of clinically relevant microorganisms. Elucidating the precise mechanisms of action of these purified compounds will be crucial for their potential development as novel therapeutic agents in the fight against infectious diseases and antimicrobial resistance.

References

- 1. microbiozjournals.com [microbiozjournals.com]

- 2. doc-developpement-durable.org [doc-developpement-durable.org]

- 3. wap.hillpublisher.com [wap.hillpublisher.com]

- 4. Philippine EJournals| In-vitro Screening for the Antibacterial Activity of Ethanolic Flacourtia jangomas Leaves Extract Against Gram-positive Methicillin -resistant Staphylococcus aureus (MRSA) Strain [ejournals.ph]

- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Structural Elucidation and Stereochemistry of Jangomolide

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is currently no information on a natural product or synthetic compound named "Jangomolide." This suggests that "this compound" may be one of the following:

-

A very recently discovered compound: The findings may not yet be published in the peer-reviewed literature.

-

A proprietary compound: Information may be held internally by a research institution or company and is not in the public domain.

-

An alternative or misspelled name: The compound may be known by a different name.

Due to the absence of any specific data on this compound, this guide will instead provide a generalized framework for the structural elucidation and stereochemical determination of a novel natural product, using methodologies and techniques commonly employed in the field. This will serve as a blueprint for the type of in-depth analysis that would be conducted once information on this compound becomes available.

Part 1: A General Framework for Structural Elucidation of a Novel Natural Product

The process of determining the chemical structure of a newly discovered natural product is a complex puzzle that relies on a combination of modern spectroscopic techniques and classical chemical methods. The general workflow is a multi-step process that begins with isolation and purification and culminates in the complete assignment of its constitution and stereochemistry.

Isolation and Purification

The initial step is to isolate the compound of interest from its natural source (e.g., plant, marine organism, microorganism) in a pure form. This is typically achieved through a series of chromatographic techniques.

Experimental Protocol: A Generalized Isolation Strategy

-

Extraction: The source material is typically dried, ground, and extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid extraction or flash column chromatography on silica (B1680970) gel or other stationary phases.

-

Purification: The fractions showing biological activity or containing compounds with interesting preliminary spectral features are further purified using high-performance liquid chromatography (HPLC), often with different column chemistries and solvent systems, until the compound is isolated in high purity.

Determination of the Molecular Formula

Once the pure compound is obtained, the first step in structural analysis is to determine its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used.

-

Procedure: A dilute solution of the pure compound is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision.

-

Data Analysis: The exact mass is used to calculate the elemental composition, providing the molecular formula. The nitrogen rule and isotopic patterns can further aid in confirming the formula.

Elucidation of the Planar Structure

The connectivity of the atoms (the planar structure) is primarily determined using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Table 1: Hypothetical NMR Data for a Novel Compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations | Key NOESY/ROESY Correlations |

| 1 | 172.5 | - | H-2, H-3 | - | - |

| 2 | 75.3 | 4.15 (dd, 8.5, 4.2) | C-1, C-3, C-4 | H-3 | H-3, H-4 |

| 3 | 38.9 | 2.50 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 | H-2, H-5 |

| 4 | 80.1 | 3.98 (d, 10.1) | C-2, C-3, C-5, C-6 | H-3 | H-2, H-5 |

| 5 | 125.6 | 5.80 (d, 10.1) | C-3, C-4, C-6, C-7 | H-4 | H-3, H-6 |

| 6 | 135.2 | 5.95 (dd, 10.1, 2.5) | C-4, C-5, C-7, C-8 | H-5, H-7 | H-5 |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

-

¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

Logical Workflow for Structure Elucidation

The data from these experiments are pieced together to build the final structure.

Caption: Workflow for Natural Product Structure Elucidation.

Part 2: A General Framework for Stereochemical Determination

Once the planar structure is known, the three-dimensional arrangement of atoms (stereochemistry) must be determined. This involves establishing both the relative and absolute configuration of all stereocenters.

Determination of Relative Stereochemistry

The relative orientation of substituents on a molecule is typically determined using NMR techniques.

Experimental Protocol: NOESY/ROESY Spectroscopy

-

Technique: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (typically < 5 Å).

-

Procedure: These 2D NMR experiments are run on the pure sample.

-

Data Analysis: Cross-peaks in the NOESY/ROESY spectrum indicate spatial proximity between protons. By analyzing these correlations, the relative stereochemistry of stereocenters can often be deduced. For example, a strong NOE between two protons on a ring system would suggest they are on the same face (cis).

Determination of Absolute Stereochemistry

Determining the absolute configuration (the actual R/S or D/L configuration) is more challenging and often requires a combination of methods.

2.2.1 Mosher's Method (for secondary alcohols and amines)

Experimental Protocol: Mosher Ester/Amide Analysis

-

Reaction: The chiral secondary alcohol (or amine) is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric Mosher esters (or amides).

-

NMR Analysis: The ¹H NMR spectra of the two diastereomers are carefully compared.

-

Data Analysis: By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester/amide linkage, the absolute configuration of the original alcohol/amine can be determined based on established models.

2.2.2 Chiroptical Methods

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining absolute stereochemistry.

Experimental Protocol: VCD/ECD Spectroscopy

-

Measurement: The VCD and ECD spectra of the natural product are recorded.

-

Computational Modeling: The 3D structures of both possible enantiomers are modeled using computational chemistry (e.g., Density Functional Theory, DFT). The theoretical VCD and ECD spectra for each enantiomer are then calculated.

-

Comparison: The experimentally measured spectrum is compared to the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

2.2.3 X-ray Crystallography

If a suitable single crystal of the natural product (or a derivative) can be grown, X-ray crystallography provides an unambiguous determination of the entire 3D structure, including the absolute stereochemistry (often through the use of the Flack parameter).

Caption: Logic Diagram for Stereochemical Determination.

Part 3: Biological Activity Assessment (General Approach)

Once the full structure of a novel compound is determined, its biological activities are investigated. This typically involves a battery of in vitro assays.

Table 2: Hypothetical Biological Activity Data

| Assay Type | Cell Line / Target | IC₅₀ / EC₅₀ (µM) |

| Cytotoxicity | A549 (Lung Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 8.9 | |

| HeLa (Cervical Cancer) | 22.5 | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | 5.4 (NO production) |

| Antimicrobial | Staphylococcus aureus | > 100 (MIC) |

| Escherichia coli | > 100 (MIC) |

Experimental Protocols: In Vitro Biological Assays

-

Cytotoxicity Assays (e.g., MTT, SRB): Cancer cell lines are treated with varying concentrations of the compound. The viability of the cells is measured after a set incubation period to determine the concentration that inhibits growth by 50% (IC₅₀).

-

Anti-inflammatory Assays: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the compound. The production of inflammatory mediators like nitric oxide (NO) is then quantified.

-

Antimicrobial Assays (e.g., Broth Microdilution): The compound is incubated with various strains of bacteria and fungi to determine the minimum inhibitory concentration (MIC).

Should "this compound" be identified and characterized in the future, the principles and methodologies outlined in this guide will be directly applicable to understanding its structure and function.

Potential Therapeutic Targets of Jangomolide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid isolated from plants such as Flacourtia jangomas and Dictamnus dasycarpus, has emerged as a compound of interest for its potential therapeutic properties. While research on this compound is still in its nascent stages, preliminary computational and in-vitro studies involving extracts containing this compound suggest a range of biological activities, including anti-inflammatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on its predicted interactions with key signaling molecules. This document summarizes the available data, outlines potential mechanisms of action, and provides detailed experimental protocols for future research and validation.

Introduction

This compound is a complex natural product with a chemical formula of C₂₆H₂₈O₈. Its intricate structure suggests the potential for specific interactions with biological macromolecules, making it a candidate for drug discovery and development. The therapeutic potential of this compound is primarily inferred from studies on plant extracts that have demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. This whitepaper will delve into the specific molecular targets that have been predicted for this compound and the signaling pathways it may modulate.

Predicted Therapeutic Targets of this compound

Current research, primarily based on computational modeling, has identified several potential molecular targets for this compound. These predictions provide a strong foundation for further experimental validation.

Matrix Metalloproteinase-9 (MMP-9)

Molecular docking studies have predicted a high binding affinity of this compound for Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. Overexpression of MMP-9 is associated with tumor invasion, metastasis, and angiogenesis. The inhibition of MMP-9 is, therefore, a significant target in cancer therapy.

Toll-Like Receptor 4 (TLR4)

Computational analyses also suggest that this compound may interact with Toll-Like Receptor 4 (TLR4), a critical component of the innate immune system. TLR4 activation by lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Modulation of the TLR4 pathway is a promising strategy for treating inflammatory and autoimmune diseases.

Muscarinic Acetylcholine Receptor M3

Preliminary data from network pharmacology studies indicate that this compound could be a modulator of the Muscarinic Acetylcholine Receptor M3 (CHRM3). This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion, and is a target for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Implicated Signaling Pathways and Biological Effects

Based on the predicted targets and in-vitro studies of this compound-containing extracts, several signaling pathways and biological effects can be implicated.

Anti-Inflammatory Effects

The predicted interaction of this compound with TLR4 suggests a potential mechanism for its anti-inflammatory properties. By potentially inhibiting TLR4 signaling, this compound could suppress the downstream activation of transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.

In-vitro Evidence from a this compound-Containing Extract:

A study on the extract of Dictamni Cortex, which contains this compound as a key transdermal constituent, demonstrated a significant reduction in the secretion of several pro-inflammatory cytokines in a psoriasis-like cell model.

| Cytokine | Effect of Extract |

| Interleukin-1β (IL-1β) | Reduced Secretion |

| Interleukin-6 (IL-6) | Reduced Secretion |

| Interleukin-8 (IL-8) | Reduced Secretion |

| Interleukin-17A (IL-17A) | Reduced Secretion |

| Interleukin-22 (IL-22) | Reduced Secretion |

Note: This data is from an extract and not from purified this compound. The specific contribution of this compound to these effects requires further investigation.

Anti-Proliferative Effects

The same study on the Dictamni Cortex extract also showed a suppression of cellular proliferation in a psoriasis-like HaCaT cell model, as indicated by the downregulation of Ki67 mRNA expression. Ki67 is a well-established marker of cell proliferation. The predicted targeting of MMP-9 by this compound could also contribute to anti-proliferative and anti-metastatic effects in cancer.

| Proliferation Marker | Effect of Extract |

| Ki67 mRNA | Downregulated Expression |

Note: This data is from an extract and not from purified this compound. Direct anti-proliferative studies with isolated this compound are needed for confirmation.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound may modulate based on current predictions.

Caption: Predicted inhibition of the TLR4 signaling pathway by this compound.

Caption: Observed effects of a this compound-containing extract on inflammatory mediators.

Detailed Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, the following are detailed methodologies for key experiments.

MMP-9 Inhibition Assay (Gelatin Zymography)

Objective: To determine the inhibitory effect of this compound on MMP-9 activity.

Materials:

-

Recombinant human MMP-9

-

This compound (dissolved in DMSO)

-

10% (w/v) polyacrylamide gels containing 0.1% (w/v) gelatin

-

Tris-Glycine SDS sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

-

Pre-incubate recombinant human MMP-9 with varying concentrations of this compound for 30 minutes at 37°C. A vehicle control (DMSO) should be included.

-

Mix the enzyme-inhibitor samples with non-reducing Tris-Glycine SDS sample buffer.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

-

Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until clear bands of gelatinolysis appear against a blue background.

-

Quantify the clear bands using densitometry. A reduction in the size and intensity of the clear band in the presence of this compound indicates inhibition of MMP-9 activity.

TLR4 Signaling Assay (NF-κB Reporter Assay)

Objective: To assess the effect of this compound on TLR4-mediated NF-κB activation.

Materials:

-

HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct.

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with a sub-maximal concentration of LPS (e.g., 100 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

A decrease in luciferase activity in this compound-treated cells compared to the LPS-only control indicates inhibition of TLR4-mediated NF-κB activation.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the Muscarinic Acetylcholine Receptor M3.

Materials:

-

Cell membranes prepared from cells overexpressing the human M3 receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound (dissolved in DMSO)

-

Atropine (B194438) as a non-selective muscarinic antagonist (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of atropine (e.g., 1 µM).

-

Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the binding affinity (Ki) can be calculated.

Conclusion and Future Directions

The available evidence, though preliminary, points towards this compound as a promising natural product with potential therapeutic applications in inflammatory diseases and cancer. The predicted interactions with MMP-9 and TLR4 provide a solid rationale for its observed anti-inflammatory and anti-proliferative effects in extract-based studies. However, it is crucial to emphasize that direct experimental validation with purified this compound is necessary to confirm these predictions and to elucidate its precise mechanisms of action.

Future research should focus on:

-

Confirming the direct inhibitory effects of purified this compound on MMP-9 and TLR4 signaling using the protocols outlined in this guide.

-

Investigating the binding and functional activity of this compound on the Muscarinic Acetylcholine Receptor M3.

-

Conducting in-vitro and in-vivo studies to evaluate the efficacy of this compound in relevant disease models.

-

Elucidating the structure-activity relationships of this compound to guide the synthesis of more potent and selective analogs.

This technical guide serves as a foundational resource for the scientific community to advance the understanding of this compound's therapeutic potential and to accelerate its development as a novel therapeutic agent.

Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of Jangomolide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals